molecular formula C14H11NO3 B1310110 (2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid CAS No. 386715-45-3

(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid

Cat. No.: B1310110
CAS No.: 386715-45-3
M. Wt: 241.24 g/mol
InChI Key: LCYDDSSZZRFPCM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic Acid (CAS Registry Number: 386715-45-3) is a high-purity chemical building block offered to support advanced chemical and pharmaceutical research. This compound features a conjugated acrylic acid moiety attached to the 5-position of the fused pyrrolo[3,2,1-ij]quinolin-4-one scaffold, making it a valuable intermediate for further synthetic modification and exploration. The core pyrrolo[3,2,1-ij]quinoline structure is a privileged scaffold in medicinal and materials chemistry. Published research highlights its utility as a key precursor in the synthesis of a variety of activated pyrroloquinolines, where functionalization at the C5 position is a common strategy to diversify molecular properties . Furthermore, recent studies have utilized this very scaffold to develop novel organic paramagnets, such as nitronylnitroxyl radicals, for applications in material science and molecular magnetism . The acrylic acid side chain in this compound provides a reactive handle for further derivatization via conjugation chemistry, potentially enabling the creation of larger molecular architectures or its attachment to other biological or synthetic platforms. Product Specifications: • CAS Number: 386715-45-3 • Molecular Formula: C14H11NO3 • Molecular Weight: 241.24 g/mol • SMILES: O=C2\C(=C/c1c3c(ccc1)CCN23)\C=C\C(=O)O • InChI Key: LCYDDSSZZRFPCM-SNAWJCMRSA-N This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(E)-3-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-10-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-12(17)5-4-11-8-10-3-1-2-9-6-7-15(13(9)10)14(11)18/h1-5,8H,6-7H2,(H,16,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYDDSSZZRFPCM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420667
Record name (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-45-3
Record name (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stepwise Synthesis

The preparation can be broken down into specific steps with detailed conditions:

Step Reaction Type Reagents and Conditions Notes
1 Cyclization Substituted aniline + ketoester in acidic medium Forms pyrroloquinoline scaffold
2 Condensation Intermediate + aldehyde/ketone in basic medium Adds acrylic acid functionality
3 Purification Recrystallization or column chromatography Yields pure compound

Reaction Optimization

Key Parameters

To optimize yield and purity:

  • Temperature Control : Cyclization is typically performed at elevated temperatures (80–120°C) to ensure complete reaction.
  • Catalysts : Acidic catalysts like sulfuric acid or Lewis acids (e.g., aluminum chloride) are used for cyclization.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for condensation reactions.
  • Base Selection : Strong bases such as NaOH are used to drive condensation to completion.

Observations

  • Side reactions, such as polymerization of acrylic acid derivatives, can be minimized by controlling reaction time and temperature.
  • The use of protective atmospheres (e.g., nitrogen) prevents oxidation during sensitive steps.

Analytical Characterization

The synthesized compound is verified using analytical techniques:

Challenges in Synthesis

Solutions

  • Employing microwave-assisted synthesis for faster cyclization.
  • Using high-purity reagents and solvents.
  • Implementing real-time monitoring techniques like HPLC during reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted pyrroloquinoline derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising areas for (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid is its potential as an anticancer agent. Research indicates that derivatives of pyrroloquinoline compounds exhibit cytotoxic effects on various cancer cell lines. For instance:

  • A study demonstrated that similar compounds inhibited cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also shown antimicrobial properties against a range of pathogens. In vitro studies have reported effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers. Its acrylate functionality allows for polymerization processes that can yield materials with tailored properties for specific applications such as coatings and adhesives.

Photovoltaic Materials

Recent research has explored the use of this compound in organic photovoltaic devices. The incorporation of pyrroloquinoline derivatives into polymer matrices has been shown to enhance charge transport properties and increase the efficiency of solar cells .

Case Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of pyrroloquinoline derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models compared to controls. The study highlighted the compound's ability to modulate key signaling pathways involved in cancer progression .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that at sub-MIC concentrations, the compound could inhibit biofilm formation—a critical factor in chronic infections—demonstrating its potential as a therapeutic agent against biofilm-associated pathogens .

Mechanism of Action

The mechanism of action of (2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The pathways affected would depend on the specific interactions and the cellular context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid with structurally and functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Applications Reference
This compound (Target Compound) C₁₄H₁₁NO₃ 241.24 Acrylic acid at position 5 Research use; potential enzyme modulation
6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide C₂₀H₁₇N₃O₄ 363.37 Carboxamide at position 5; methoxyphenyl substituent Clinical diuretic candidate
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid C₁₀H₇NO₃ 189.17 Carboxylic acid at position 3; simple quinoline core Intermediate in heterocyclic synthesis
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid C₁₂H₉NO₃ 215.21 Carboxylic acid directly attached at position 5 Research use; structural analog
8-[Hydroxy-(4-methoxy-phenyl)-methyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (11a) C₂₀H₁₈N₂O₃ 334.37 Tetrahydro core; hydroxy-methoxyphenyl group CYP enzyme inhibitor
Methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-... C₂₅H₂₇N₃O₅ 449.50 Methyl ester; multiple alkyl and aryl groups Synthetic intermediate; unconfirmed bioactivity

Key Findings:

Structural Variations and Bioactivity: The carboxamide derivative (C₂₀H₁₇N₃O₄) in achieved clinical success as a diuretic, highlighting the importance of the carboxamide group in enhancing renal targeting . The tetrahydro-pyrroloquinoline analog (11a) in inhibits CYP enzymes, suggesting that saturation of the pyrroloquinoline ring (1,2,5,6-tetrahydro) enhances conformational flexibility for enzyme binding .

Functional Group Impact: Replacing the acrylic acid with a carboxylic acid (C₁₂H₉NO₃, ) reduces molecular weight and alters solubility. The absence of the α,β-unsaturated system may decrease reactivity in Michael addition or redox processes .

Synthetic Utility: The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid () serves as a precursor for fused heterocycles, underscoring the role of carboxylic acid groups in facilitating condensation reactions .

Biological Activity

(2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrroloquinoline derivatives, which have been studied for various pharmacological properties. Understanding the biological activity of this compound can pave the way for its application in medicinal chemistry.

  • Molecular Formula : C14H11NO3
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 386715-45-3

Anticancer Activity

Research indicates that derivatives of pyrroloquinoline structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A related study demonstrated that a pyrroloquinoline derivative exhibited an IC50 value of 1.2 µM against MCF-7 breast cancer cells and induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
  • Mechanism of Action : The anticancer effect is often attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrroloquinoline derivatives have shown effectiveness against bacterial strains.

  • In vitro Studies : Compounds from this class demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Antileishmanial Activity

Recent studies have explored the antileishmanial properties of pyrroloquinoline derivatives.

  • In vivo Efficacy : A study reported that a related compound showed a 56.2% reduction in liver parasite burden in infected mice when administered at a dose of 12.5 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Presence of keto groupEnhances anticancer activity
Substitution on aromatic ringAlters selectivity towards cancer cell types
Functional groups on the side chainModulates solubility and bioavailability

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for assessing the viability of this compound as a therapeutic agent.

  • Stability Studies : The compound has shown stability in simulated gastric and intestinal fluids, indicating potential for oral bioavailability .
  • Toxicity Profiles : Preliminary in silico predictions suggest low toxicity profiles for several derivatives within this class .

Q & A

Q. What are the established synthetic routes for (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of pyrroloquinoline precursors with acrylic acid derivatives. For example, methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate analogs are synthesized via cyclization of substituted anilines with maleic anhydride, followed by esterification .
  • Step 2 : Introduction of the acrylic acid moiety via Knoevenagel condensation under basic conditions (e.g., piperidine in ethanol) to ensure stereoselective formation of the (2E)-isomer .
  • Optimization : Reaction temperature (70–90°C), solvent polarity (ethanol/water mixtures), and catalyst choice (e.g., triethylamine vs. piperidine) critically influence yield. Monitoring via TLC and adjusting pH during crystallization can improve purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include the vinyl proton (δ 6.8–7.2 ppm, doublet, J = 16 Hz for E-configuration), aromatic protons from the pyrroloquinoline core (δ 7.5–8.3 ppm), and the carboxylic acid proton (δ 12–13 ppm, broad) .
  • 13C NMR : The α,β-unsaturated carbonyl group appears at δ 165–170 ppm, while the 4-oxo group resonates at δ 180–185 ppm .
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1650 cm⁻¹ (conjugated C=C) confirm functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Test concentrations from 1–256 µg/mL, with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48-hour exposure, comparing to doxorubicin .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecule’s geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., DNA gyrase for antimicrobial activity). Dock the compound into the active site (PDB: 1KZN), assessing binding energy (ΔG < −7 kcal/mol suggests strong affinity) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration in media). For example, discrepancies in IC₅₀ values may arise from differing serum-free vs. serum-containing conditions .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities like stereoisomers (e.g., 2Z-isomer) can skew bioactivity results .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) .

Q. How can catalytic asymmetric synthesis improve enantiomeric excess (ee) of the compound?

  • Methodological Answer :
  • Chiral Catalysts : Use Jacobsen’s thiourea catalysts (e.g., (R,R)-1,2-diphenylethylenediamine derivatives) in the Knoevenagel step to achieve >90% ee .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions. Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.